N-(3,4-DICHLOROPHENYL)-N'-(5-ISOQUINOLYL)THIOUREA
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Description
N-(3,4-DICHLOROPHENYL)-N'-(5-ISOQUINOLYL)THIOUREA is a useful research compound. Its molecular formula is C16H11Cl2N3S and its molecular weight is 348.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-dichlorophenyl)-N'-isoquinolin-5-ylthiourea is 347.0050739 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to inhibit photosynthesis . They do this by blocking the Q_B plastoquininone binding site of photosystem II , which is crucial for the electron flow from photosystem II to plastoquinone .
Mode of Action
Based on the mode of action of structurally similar compounds like dcmu, it can be inferred that it might interact with its targets by blocking the electron flow in the photosynthetic electron transport chain . This interruption reduces the ability of the plant to convert light energy into chemical energy .
Biochemical Pathways
Compounds like dcmu, which are structurally similar, affect the photosynthetic electron transport chain . By blocking the electron flow from photosystem II to plastoquinone, these compounds interrupt the photosynthetic process, reducing the plant’s ability to convert light energy into chemical energy .
Result of Action
Based on the effects of structurally similar compounds like dcmu, it can be inferred that the compound might lead to a reduction in the plant’s ability to convert light energy into chemical energy . This could potentially lead to a decrease in plant growth and productivity.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-isoquinolin-5-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3S/c17-13-5-4-11(8-14(13)18)20-16(22)21-15-3-1-2-10-9-19-7-6-12(10)15/h1-9H,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFECCSFUBWICOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=S)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.